molecular formula C14H15N3O3 B11791564 2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B11791564
M. Wt: 273.29 g/mol
InChI Key: GRFLFXQNNSNZMP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an imidazo[1,2-b]pyrazole core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the imidazo[1,2-b]pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity. Alternatively, it may interact with a receptor, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the carboxylic acid functionality enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

InChI

InChI=1S/C14H15N3O3/c1-8-12(14(18)19)13-15-11(7-17(13)16-8)9-3-5-10(20-2)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,18,19)

InChI Key

GRFLFXQNNSNZMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(NC2=C1C(=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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